molecular formula C10H10N2O B8738899 5-Benzyloxazol-2-amine CAS No. 33124-08-2

5-Benzyloxazol-2-amine

Cat. No. B8738899
Key on ui cas rn: 33124-08-2
M. Wt: 174.20 g/mol
InChI Key: CLOHIGYLDYVGPR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08288403B2

Procedure details

To a solution of 2-bromo-3-phenyl-propionaldehyde (26.0 g, purity 60%, 0.0732 mol) in ethanol (300 ml) was added urea (14.66 g, 0.244 mol) and the reaction mixture was heated to 90° C. for 12 h. The solvent was evaporated, the residue was diluted with dichloromethane and washed with aqueous sodium hydroxide solution (2 N) and water. The organic phase was extracted three times with aqueous hydrochloric acid solution (2 N). The combined aqueous phases were adjusted to pH 10 with aqueous sodium hydroxide solution (2 N) and then extracted three times with dichloromethane. The combined organic phases were dried over sodium sulfate, the solvent was evaporated and the residue purified by silica gel chromatography using dichloromethane/methanol as eluent. The title compound was obtained as a yellow solid (1.78 g, 14%). MS ISP (m/e): 175.2 (100) [(M+H)+].
Quantity
26 g
Type
reactant
Reaction Step One
Name
Quantity
14.66 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
Br[CH:2]([CH2:5][C:6]1[CH:11]=[CH:10][CH:9]=[CH:8][CH:7]=1)[CH:3]=O.[NH2:12][C:13]([NH2:15])=[O:14]>C(O)C>[CH2:5]([C:2]1[O:14][C:13]([NH2:15])=[N:12][CH:3]=1)[C:6]1[CH:11]=[CH:10][CH:9]=[CH:8][CH:7]=1

Inputs

Step One
Name
Quantity
26 g
Type
reactant
Smiles
BrC(C=O)CC1=CC=CC=C1
Name
Quantity
14.66 g
Type
reactant
Smiles
NC(=O)N
Name
Quantity
300 mL
Type
solvent
Smiles
C(C)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
90 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solvent was evaporated
ADDITION
Type
ADDITION
Details
the residue was diluted with dichloromethane
WASH
Type
WASH
Details
washed with aqueous sodium hydroxide solution (2 N) and water
EXTRACTION
Type
EXTRACTION
Details
The organic phase was extracted three times with aqueous hydrochloric acid solution (2 N)
EXTRACTION
Type
EXTRACTION
Details
extracted three times with dichloromethane
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic phases were dried over sodium sulfate
CUSTOM
Type
CUSTOM
Details
the solvent was evaporated
CUSTOM
Type
CUSTOM
Details
the residue purified by silica gel chromatography

Outcomes

Product
Name
Type
product
Smiles
C(C1=CC=CC=C1)C1=CN=C(O1)N
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: MASS 1.78 g
YIELD: PERCENTYIELD 14%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.